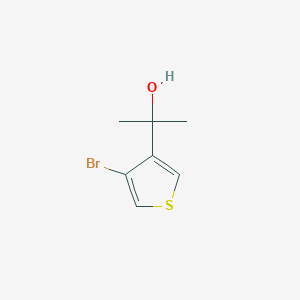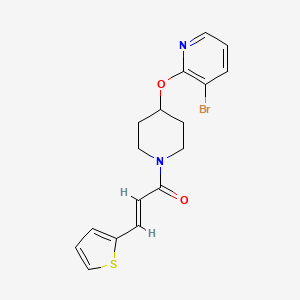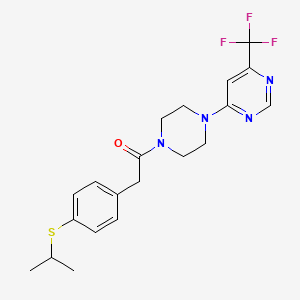
2-(4-Bromothiophen-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Bromothiophen-3-yl)propan-2-ol” is a chemical compound with the CAS Number: 1501857-92-6 . It has a molecular weight of 221.12 . The IUPAC name for this compound is 2-(4-bromothiophen-3-yl)propan-2-ol . It is stored at room temperature and is available in liquid form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(4-Bromothiophen-3-yl)propan-2-ol”, has been a topic of interest in recent years . Thiophene-based analogs are considered potential biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Molecular Structure Analysis
The InChI code for “2-(4-Bromothiophen-3-yl)propan-2-ol” is 1S/C7H9BrOS/c1-7(2,9)5-3-10-4-6(5)8/h3-4,9H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Applications De Recherche Scientifique
Material Science: Advanced Polymer Synthesis
2-(4-Bromothiophen-3-yl)propan-2-ol: is utilized in material science for the synthesis of advanced polymers. Its bromine and hydroxyl functional groups make it a versatile monomer for creating polymers with specific electrical and mechanical properties. These polymers can be used in the development of new materials for electronics, coatings, and structural applications .
Life Science: Biological Probe Development
In life science research, this compound serves as a precursor for the development of biological probes. Due to its reactive sites, it can be conjugated with biomolecules, aiding in the visualization and study of biological processes at the molecular level .
Chemical Synthesis: Building Block for Heterocyclic Compounds
The thiophene ring present in 2-(4-Bromothiophen-3-yl)propan-2-ol is a critical component in the synthesis of heterocyclic compounds. These compounds are foundational in creating pharmaceuticals, agrochemicals, and dyes due to their stable and reactive nature .
Chromatography: Stationary Phase Modifier
This compound’s unique structure allows it to act as a modifier in the stationary phases of chromatographic systems. It can enhance the separation of complex mixtures by altering the polarity and phase interactions within the chromatography columns .
Analytical Research: Reference Standards
2-(4-Bromothiophen-3-yl)propan-2-ol: is also valuable in analytical research, where it can be used as a reference standard. Its well-defined structure and properties enable accurate calibration of analytical instruments, ensuring the reliability of experimental results .
Drug Development: Intermediate for Pharmacologically Active Molecules
In drug development, this compound is an intermediate for synthesizing pharmacologically active molecules. Its molecular framework is beneficial in constructing molecules with potential therapeutic effects, particularly in the areas of anti-inflammatory and anticancer treatments .
Safety and Hazards
The compound is associated with several safety hazards. It is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause serious eye irritation, may be harmful if swallowed, may cause skin irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(4-bromothiophen-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-7(2,9)5-3-10-4-6(5)8/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZLSTQSRDKHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-3-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)


![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)

![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)


![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)

